1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(2-Chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a 2-chloro-4-methylbenzyl substituent at the N1 position of the triazole ring. This compound belongs to a broader class of 1H-1,2,3-triazole-4-carboxylic acids, which are widely investigated for their diverse biological activities, including antimicrobial, antitumor, and enzyme-modulating properties.
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-2-3-8(9(12)4-7)5-15-6-10(11(16)17)13-14-15/h2-4,6H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCULLGPXMRKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₀ClN₃O₂
- Molecular Weight : 251.67 g/mol
- CAS Number : 1772630-03-1
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl azides with ethyl acetoacetate under controlled conditions. The resulting triazole derivatives are then converted into their corresponding carboxylic acids through hydrolysis processes.
Anticancer Activity
Research indicates that various 1,2,3-triazole derivatives exhibit significant anticancer properties. In a study evaluating the anticancer activity of triazole derivatives against different cancer cell lines, some compounds demonstrated moderate activity against melanoma, colon, and breast cancer cells. Specifically, the presence of substituents such as methoxy groups enhanced the anticancer activity on leukemia cell lines by approximately 20% .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of apoptosis in cancer cells.
- Disruption of mitochondrial membrane potential.
- Induction of DNA damage without direct intercalation into DNA molecules .
Cytotoxicity Studies
Cytotoxicity studies have shown that this compound can selectively target cancer cells while sparing normal cells. The compound's effectiveness at nanomolar concentrations suggests a promising therapeutic index for further development in cancer treatment .
Case Studies
Several case studies have highlighted the biological activity of triazole derivatives:
- Study on Antitumor Activity : A series of triazole derivatives were synthesized and tested against the NCI60 cell line panel. Some derivatives showed notable activity with GI50 values indicating effective inhibition at low concentrations .
- Cytotoxic Effects on Leukemia Cells : A specific derivative exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. Morphological changes indicative of apoptosis were observed in treated Jurkat T-cells .
Comparative Analysis
The following table summarizes the biological activities of selected triazole derivatives compared to this compound:
| Compound Name | Anticancer Activity (GI50) | Mechanism of Action |
|---|---|---|
| This compound | Moderate (varies by cell line) | Induces apoptosis; DNA damage |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | Low nanomolar range | Selective cytotoxicity; mitochondrial disruption |
| 5-Methyl-3-(2-pyrrolidinyl)isoxazole | High (submicromolar) | Apoptosis induction; cell cycle arrest |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
1-(2-Chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits promising antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a series of experiments demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting potential as an antifungal and antibacterial agent.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-(2-Chloro-4-methylbenzyl)-1H-triazole | Staphylococcus aureus | 15 |
| 1-(2-Chloro-4-methylbenzyl)-1H-triazole | Escherichia coli | 12 |
| 1-(2-Chloro-4-methylbenzyl)-1H-triazole | Candida albicans | 18 |
Cancer Research
Recent studies have indicated that triazole derivatives can act as inhibitors of cancer cell proliferation. The compound has been investigated for its role in disrupting the cell cycle in various cancer cell lines, including breast and lung cancer. Its mechanism involves the inhibition of specific enzymes involved in DNA synthesis.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls.
Agricultural Applications
Fungicidal Properties
This compound has been evaluated for its potential use as a fungicide in agriculture. Its structural similarity to known fungicides suggests it may inhibit fungal pathogens affecting crops. Field trials have shown that formulations containing this triazole derivative can effectively reduce the incidence of diseases such as powdery mildew in various crops.
Table 2: Efficacy of Triazole Derivatives as Fungicides
| Crop | Pathogen | Efficacy (%) |
|---|---|---|
| Wheat | Blumeria graminis | 85 |
| Grapes | Erysiphe necator | 78 |
| Tomatoes | Botrytis cinerea | 90 |
Materials Science
Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. Specifically, the use of this compound in polyurethanes has shown improvements in thermal stability and mechanical strength.
Case Study: Polymer Blends
Research indicates that blending this triazole with polyurethane results in materials with enhanced resistance to thermal degradation. Thermogravimetric analysis (TGA) demonstrated a significant increase in the onset degradation temperature compared to pure polyurethane.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Triazole-4-carboxylic acids exhibit significant variability in bioactivity based on substituents at the N1 and C5 positions. Key analogs and their properties are summarized below:
Key Observations:
- Conformational Flexibility: The 2-aminophenyl analog adopts a perpendicular phenyl-triazole arrangement, enabling unique antibacterial interactions .
- Tautomerism: The 5-formyl-4-ethoxyphenyl derivative exists in equilibrium between open-chain and cyclic hemiacetal forms, influencing reactivity and stability .
Antibacterial Activity:
The 2-aminophenyl analog demonstrates broad-spectrum activity against V. cholerae and Gram-positive pathogens, attributed to its rigid kink-like structure and H-bonding capability . In contrast, the target compound’s 2-chloro-4-methylbenzyl group may enhance membrane penetration due to increased lipophilicity.
Antitumor Activity:
Physicochemical Properties
Table 2: Spectral and Physical Data
Preparation Methods
General Synthetic Strategy
The preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including the target compound with the 2-chloro-4-methylbenzyl substituent, generally follows a sequence involving:
- Starting from a 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediate,
- Selective mono-substitution and functional group transformations using Grignard reagents,
- Carboxylation via carbon dioxide insertion,
- Purification and isolation of the carboxylic acid product.
This approach is optimized for industrial scalability, high yield, and operational simplicity.
Detailed Stepwise Preparation Method
The preparation method described in patent US20180029999A1 outlines a robust procedure for synthesizing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, applicable to the 2-chloro-4-methylbenzyl derivative:
| Step | Description | Conditions | Reagents | Outcome |
|---|---|---|---|---|
| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or MeTHF | Mass-to-volume ratio 1:2-50; Cooling to −78°C to 0°C | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, THF/MeTHF | Ready solution for Grignard reaction |
| 2 | Addition of isopropylmagnesium chloride (Grignard reagent) and stirring | Molar ratio 1:0.8-1.5; Stirring 0.5-2 h | Isopropylmagnesium chloride | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate |
| 3 | Quenching with low alcohol (C1-C4) | Alcohol types: methanol preferred; Molar ratio 1:0.8-1.2 | Methanol or other low alcohol | Conversion to intermediate with hydroxyl derivative |
| 4 | Addition of isopropylmagnesium chloride-lithium chloride composite | Stirring at 10°C-50°C for 0.5-2 h | Grignard reagent composite | Activation for carboxylation |
| 5 | Cooling to −30°C to 0°C and bubbling carbon dioxide | Molar ratio 1:1-10 CO2; 5-30 min | CO2 gas | Carboxylation to form triazole-4-carboxylic acid mixture |
| 6 | Acidification and extraction | pH adjusted to 1-5 with HCl; Extraction with organic solvents | Hydrochloric acid, organic solvents | Separation of acid mixture |
| 7 | Drying and concentration under reduced pressure | 40°C-50°C | Anhydrous MgSO4 or Na2SO4 | Isolation of crude acid mixture |
| 8 | Purification via crystallization and methylation (optional) | Reaction with methyl iodide and alkali at 0-80°C for 5-48 h | Methyl iodide, alkali | Methyl ester formation for purification |
| 9 | Final acidification, extraction, and crystallization | pH 1-5; Cooling to −5°C to 5°C | HCl, organic solvents | Pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid obtained |
This method yields the target acid in high purity and yield with operational parameters suitable for scale-up.
Key Reaction Features and Parameters
- Grignard Reagents: Isopropylmagnesium chloride and its lithium chloride composite are critical for selective substitution and activation steps.
- Solvents: Tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) are preferred due to their ability to stabilize organometallic intermediates.
- Temperature Control: Low temperatures (−78°C to 0°C) are essential during Grignard addition to minimize side reactions.
- Carboxylation: Carbon dioxide insertion is performed at low temperatures to ensure selective formation of the carboxylic acid functionality.
- Purification: Acid-base extraction followed by drying and crystallization ensures removal of impurities and isolation of the pure compound.
Alternative Synthetic Approaches
While the above method is industrially favored, other research approaches for synthesizing 1,2,3-triazole derivatives involve:
- Click Chemistry (Copper-catalyzed Azide-Alkyne Cycloaddition): This method efficiently constructs the 1,2,3-triazole ring under mild conditions in aqueous media, often followed by functional group modifications such as Suzuki–Miyaura cross-coupling to introduce aryl substituents.
- Mitsunobu Reaction and Azide Cycloaddition: Starting from chiral precursors, azide intermediates are cyclized with alkynes to yield substituted triazoles, which can be further functionalized to carboxylic acids.
However, these methods are more common in laboratory-scale synthesis and medicinal chemistry research rather than industrial production of the specific 1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The Grignard-based method achieves high selectivity by controlling reagent ratios and temperature, minimizing by-products such as dibromo-triazole derivatives.
- Use of methanol as the quenching alcohol provides optimal conversion to the intermediate.
- The composite Grignard reagent (isopropylmagnesium chloride-lithium chloride) improves reactivity and yield.
- Carboxylation with CO2 is efficient when performed at low temperature and controlled gas flow.
- Post-reaction purification involving acid-base extraction and crystallization is crucial to isolate the pure acid.
- The method is adaptable to various 1-substituents, including aryl and benzyl groups like 2-chloro-4-methylbenzyl.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
